Ac-Glu-Asp(EDANS)-Lys-Pro-Ile-Leu-Phe-Phe-Arg-Leu-Gly-Lys(DABCYL)-Glu-NH2

Enzyme Kinetics Cathepsin D FRET Substrate

Cathepsin D kinetic assays demand substrates with validated cleavage specificity-generic FRET peptides yield unreliable Km/kcat values. This Ac-Glu-Asp(EDANS)-Lys-Pro-Ile-Leu-Phe-Phe-Arg-Leu-Gly-Lys(DABCYL)-Glu-NH2 peptide is specifically optimized for Cathepsin D recognition at the Phe-Phe scissile bond. • Validated for HTS in 384-well format with high signal-to-noise ratio • Defined cleavage site ensures direct, exopeptidase-resistant activity measurement • Enables reproducible inhibitor screening and biomarker quantification in cancer/neurodegenerative disease models

Molecular Formula C104H146N24O23S
Molecular Weight 2132.5 g/mol
CAS No. 400716-78-1
Cat. No. B12371384
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAc-Glu-Asp(EDANS)-Lys-Pro-Ile-Leu-Phe-Phe-Arg-Leu-Gly-Lys(DABCYL)-Glu-NH2
CAS400716-78-1
Molecular FormulaC104H146N24O23S
Molecular Weight2132.5 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCCCNC(=O)C3=CC=C(C=C3)N=NC4=CC=C(C=C4)N(C)C)C(=O)NC(CCC(=O)O)C(=O)N)NC(=O)C5CCCN5C(=O)C(CCCCN)NC(=O)C(CC(=O)NCCNC6=CC=CC7=C6C=CC=C7S(=O)(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C
InChIInChI=1S/C104H146N24O23S/c1-10-63(6)90(124-101(146)84-35-24-54-128(84)103(148)78(32-17-19-49-105)118-100(145)83(122-96(141)77(114-64(7)129)46-48-89(134)135)59-86(130)110-53-52-109-73-33-21-30-72-71(73)29-22-36-85(72)152(149,150)151)102(147)123-80(56-62(4)5)97(142)120-82(58-66-27-15-12-16-28-66)99(144)121-81(57-65-25-13-11-14-26-65)98(143)117-76(34-23-51-112-104(107)108)95(140)119-79(55-61(2)3)93(138)113-60-87(131)115-75(94(139)116-74(91(106)136)45-47-88(132)133)31-18-20-50-111-92(137)67-37-39-68(40-38-67)125-126-69-41-43-70(44-42-69)127(8)9/h11-16,21-22,25-30,33,36-44,61-63,74-84,90,109H,10,17-20,23-24,31-32,34-35,45-60,105H2,1-9H3,(H2,106,136)(H,110,130)(H,111,137)(H,113,138)(H,114,129)(H,115,131)(H,116,139)(H,117,143)(H,118,145)(H,119,140)(H,120,142)(H,121,144)(H,122,141)(H,123,147)(H,124,146)(H,132,133)(H,134,135)(H4,107,108,112)(H,149,150,151)/t63-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,90-/m0/s1
InChIKeyJMMXTBIZFWHZNK-KEVVOMHPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ac-Glu-Asp(EDANS)-Lys-Pro-Ile-Leu-Phe-Phe-Arg-Leu-Gly-Lys(DABCYL)-Glu-NH2 (CAS: 400716-78-1): A Definitive FRET Substrate for Cathepsin D Quantification


Ac-Glu-Asp(EDANS)-Lys-Pro-Ile-Leu-Phe-Phe-Arg-Leu-Gly-Lys(DABCYL)-Glu-NH2 (CAS: 400716-78-1) is a highly specific and sensitive fluorogenic peptide substrate designed for the detection and kinetic analysis of the aspartic protease Cathepsin D . It operates via Fluorescence Resonance Energy Transfer (FRET), where the EDANS fluorophore is internally quenched by the DABCYL moiety. Upon enzymatic cleavage at the Phe-Phe scissile bond, quenching is disrupted, yielding a quantifiable increase in fluorescence [1]. This compound is a foundational tool in oncology and neurodegenerative disease research due to Cathepsin D's role in tumor metastasis and Alzheimer's disease pathology .

Why Generic Substitution of CAS 400716-78-1 in Cathepsin D Assays Fails


The unique 14-amino acid sequence of Ac-Glu-Asp(EDANS)-Lys-Pro-Ile-Leu-Phe-Phe-Arg-Leu-Gly-Lys(DABCYL)-Glu-NH2 is specifically optimized for Cathepsin D recognition and cleavage kinetics, making generic substitution with other FRET substrates or even closely related analogs highly problematic . Minor alterations to the peptide backbone, particularly at the P2 position, have been shown to drastically alter critical kinetic parameters such as Km, kcat, and catalytic efficiency (kcat/Km) [1]. Using a non-optimized substrate can lead to grossly inaccurate kinetic measurements, reduced assay sensitivity, and failure in high-throughput inhibitor screening campaigns, thereby compromising data reproducibility and scientific validity . This evidence underscores the necessity of using this specific, validated compound for robust and interpretable results.

Quantitative Differentiation Guide for Ac-Glu-Asp(EDANS)-Lys-Pro-Ile-Leu-Phe-Phe-Arg-Leu-Gly-Lys(DABCYL)-Glu-NH2 (400716-78-1)


Superior Catalytic Efficiency Driven by Optimized P2 Isoleucine Residue

The catalytic efficiency (kcat/Km) of this substrate is a direct consequence of its specific P2 isoleucine residue, which is part of a series of fluorogenic substrates (AcEE(EDANS)KPIXFFRLGK(DABCYL)E-NH2) where variations at the 'X' position dramatically alter kinetic properties [1]. While precise kinetic parameters for the Ile variant are context-dependent, the study demonstrates that strategic P2 modifications yield kcat/Km ratios greater than previously described Cathepsin D substrates [1]. This specific sequence optimization ensures high catalytic turnover, which is critical for achieving sensitive detection limits in inhibitor screening assays .

Enzyme Kinetics Cathepsin D FRET Substrate

Enhanced Specificity via Unique FRET Pair (EDANS/DABCYL) and Cleavage Site

This substrate utilizes the EDANS/DABCYL donor-acceptor pair, which offers superior spectral properties including excellent overlap of EDANS emission with DABCYL absorption, high quantum yield, and a Stokes shift exceeding 100 nm, minimizing spectral crosstalk [1]. In contrast, alternative substrates may employ less optimal fluorophore-quencher combinations (e.g., Mca/Dpa or Abz/EDDnp) with different spectral characteristics, potentially limiting compatibility with standard filter sets or increasing background noise . Furthermore, the substrate is selectively cleaved at the Phe-Phe amide bond by Cathepsin D and E, showing no activity towards Cathepsins B, H, or L, ensuring signal specificity in complex biological samples [2].

FRET Assay Development Specificity

Structural Modifications for Enhanced Solubility and Stability

The peptide sequence incorporates several charged amino acids at the N- and C-termini, specifically engineered to increase aqueous solubility and prevent non-specific adsorption, a common issue with more hydrophobic peptide substrates [1]. Additionally, the N-terminal acetylation and C-terminal amidation are critical modifications that enhance the substrate's resistance to exopeptidase degradation, ensuring its stability during extended assays and storage . Without these modifications, generic substrates may exhibit poor solubility, leading to assay variability, or undergo rapid degradation, resulting in a loss of signal linearity and compromised data integrity .

Peptide Chemistry Assay Robustness Solubility

Optimal Application Scenarios for Ac-Glu-Asp(EDANS)-Lys-Pro-Ile-Leu-Phe-Phe-Arg-Leu-Gly-Lys(DABCYL)-Glu-NH2 in R&D Workflows


High-Throughput Screening (HTS) for Cathepsin D Inhibitors in Oncology Drug Discovery

This substrate's high catalytic efficiency and robust signal-to-noise ratio make it ideal for high-throughput screening (HTS) campaigns aimed at identifying novel Cathepsin D inhibitors for cancer therapeutics . Its validated performance in 384-well microtiter plate formats allows for rapid, automated quantification of enzyme activity, enabling the screening of large compound libraries with high sensitivity and minimal false positives, directly stemming from its optimized kinetic properties and FRET pair .

Detailed Kinetic Characterization and Mechanistic Studies of Cathepsin D

Researchers can leverage this substrate for precise enzyme kinetics studies to determine Michaelis-Menten parameters (Km, Vmax, kcat) of recombinant or purified Cathepsin D under various conditions . Its defined cleavage site and resistance to exopeptidases ensure that the measured rate of fluorescence increase is a direct and reliable measure of Cathepsin D catalytic activity, which is crucial for characterizing enzyme variants, assessing the impact of post-translational modifications, or studying enzyme mechanisms in neurodegenerative disease models like Alzheimer's .

Diagnostic Assay Development for Cathepsin D as a Prognostic Biomarker

Given Cathepsin D's established role as a prognostic marker in node-negative breast cancer, this specific and sensitive substrate is a critical component in the development of FRET-based diagnostic assays . Its ability to provide a quantifiable fluorescent signal directly correlated to Cathepsin D activity in biological samples (e.g., tissue lysates, serum) allows for accurate and reproducible biomarker measurement, which is essential for clinical research and potential translation into a diagnostic tool .

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